Dimethothiazine

描述

属性

IUPAC Name |

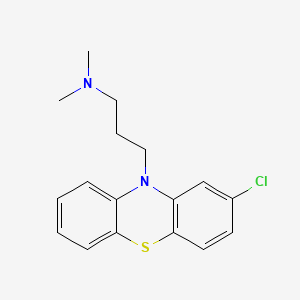

10-[2-(dimethylamino)propyl]-N,N-dimethylphenothiazine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2S2/c1-14(20(2)3)13-22-16-8-6-7-9-18(16)25-19-11-10-15(12-17(19)22)26(23,24)21(4)5/h6-12,14H,13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWNWVCJGUMZDIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)S(=O)(=O)N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13115-40-7 (monomesylate) | |

| Record name | Fonazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007456248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6023076 | |

| Record name | Fonazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7456-24-8 | |

| Record name | 10-[2-(Dimethylamino)propyl]-N,N-dimethyl-10H-phenothiazine-2-sulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7456-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fonazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007456248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimetotiazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08967 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fonazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimetotiazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.390 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FONAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FTA475ZDB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of Dimethothiazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethothiazine is a phenothiazine (B1677639) derivative primarily recognized for its therapeutic role in managing migraines.[1] Its mechanism of action, characteristic of the phenothiazine class, involves the antagonism of several key G-protein coupled receptors (GPCRs). This technical guide delineates the core pharmacological activities of this compound, focusing on its interactions with dopamine (B1211576), histamine (B1213489), and serotonin (B10506) receptors. Due to the limited availability of specific quantitative binding data for this compound in publicly accessible literature, this guide utilizes representative data from other well-characterized phenothiazines to illustrate the expected pharmacological profile. Detailed experimental protocols for the characterization of such compounds are also provided, alongside visualizations of the associated signaling pathways.

Pharmacological Profile: Receptor Binding Affinities

| Receptor Target | Ligand | Ki (nM) | Receptor Type |

| Dopamine D2 | Chlorpromazine (B137089) | 1.4 | Gi/o-coupled GPCR |

| Histamine H1 | Chlorpromazine | 3.0 | Gq/11-coupled GPCR |

| Serotonin 5-HT2A | Chlorpromazine | 2.5 | Gq/11-coupled GPCR |

| Serotonin 5-HT1A | Chlorpromazine | 26 | Gi/o-coupled GPCR |

| Adrenergic α1 | Chlorpromazine | 2.1 | Gq/11-coupled GPCR |

| Muscarinic M1 | Chlorpromazine | 30 | Gq/11-coupled GPCR |

Note: Data presented is for chlorpromazine and serves as a representative profile for a typical phenothiazine. Specific affinities for this compound may vary.

Core Mechanisms of Action and Signaling Pathways

The therapeutic and side effects of this compound are a consequence of its interaction with multiple receptor systems. The primary mechanisms involve the blockade of dopamine, histamine, and serotonin receptors.

Dopamine D2 Receptor Antagonism

A hallmark of phenothiazine pharmacology is the antagonism of dopamine D2 receptors in the central nervous system.[4][5] D2 receptors are Gi/o-coupled GPCRs that, upon activation by dopamine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. By blocking these receptors, this compound is expected to prevent the inhibitory action of dopamine on cAMP production. This action in the mesolimbic and mesocortical pathways is central to the antipsychotic effects of many phenothiazines.

Histamine H1 Receptor Antagonism

This compound is known to be a histamine antagonist.[1] Specifically, it is expected to act as an inverse agonist at H1 receptors. H1 receptors are Gq/11-coupled GPCRs.[6] Upon activation by histamine, the Gq/11 protein activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By blocking the H1 receptor, this compound prevents this signaling cascade, leading to its antihistaminic effects.

Serotonin (5-HT) Receptor Antagonism

This compound is also characterized as a serotonin antagonist.[1] While the specific subtypes are not always detailed, phenothiazines commonly interact with 5-HT2A receptors.[7] Similar to H1 receptors, 5-HT2A receptors are Gq/11-coupled.[7] Therefore, antagonism of these receptors by this compound would also lead to the inhibition of the PLC-IP3-DAG pathway. This action is thought to contribute to the therapeutic effects of some antipsychotics and may be relevant to this compound's efficacy in migraine.

References

- 1. Dimetotiazine - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. vasista.co.in [vasista.co.in]

- 7. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Dimethothiazine as a Serotonin Antagonist: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Dimethothiazine is a tricyclic compound belonging to the phenothiazine (B1677639) class of molecules.[3] While primarily recognized for its antihistaminic properties, it also exhibits considerable antiemetic and serotonin (B10506) antagonistic actions.[3] Its therapeutic applications have been explored in conditions such as migraine and allergic skin conditions.[2][3] The serotonergic system is a complex network of receptors and signaling pathways that modulates a wide array of physiological processes, making serotonin receptor antagonists a critical area of drug discovery and development.

Chemical Structure and Properties

-

IUPAC Name: 10-[2-(dimethylamino)propyl]-N,N-dimethylphenothiazine-2-sulfonamide[4][5]

-

SMILES: CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)S(=O)(=O)N(C)C)N(C)C[4][5]

-

Molecular Formula: C₁₉H₂₅N₃O₂S₂[6]

-

Molecular Weight: 391.55 g/mol [4]

-

CAS Number: 7456-24-8[4]

Serotonin Receptor Antagonism

This compound is described as an anti-5-HT agent, indicating its ability to block the action of serotonin at its receptors.[1] However, specific quantitative data on its binding affinity (Ki) and functional antagonism (e.g., IC50, pA2) at the various 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT3, etc.) are not extensively documented in the available scientific literature. Phenothiazine derivatives, as a class, are known to interact with multiple receptors, including dopamine (B1211576) and serotonin receptors.[5] The specific profile of this compound's serotonergic activity requires further experimental elucidation.

Quantitative Data Summary

A comprehensive search of available literature did not yield specific quantitative data for this compound's binding affinities or functional antagonism at serotonin receptor subtypes. To fully characterize this compound, it is essential to determine these parameters through rigorous experimental investigation. For comparative purposes, Table 1 provides a template for how such data should be presented once obtained.

Table 1: Template for this compound Serotonin Receptor Binding Affinity and Functional Antagonism Data

| Receptor Subtype | Radioligand | Kᵢ (nM) | Functional Assay Type | IC₅₀ (nM) / pA₂ |

| 5-HT₁ₐ | [³H]-8-OH-DPAT | Data not available | cAMP Inhibition | Data not available |

| 5-HT₂ₐ | [³H]-Ketanserin | Data not available | Calcium Mobilization | Data not available |

| 5-HT₂C | [³H]-Mesulergine | Data not available | Calcium Mobilization | Data not available |

| 5-HT₃ | [³H]-Granisetron | Data not available | Ion Flux (e.g., Patch Clamp) | Data not available |

| Other Subtypes | ... | ... | ... | ... |

Experimental Protocols

To facilitate the investigation of this compound's serotonin antagonist properties, this section provides detailed, generalized methodologies for key in vitro assays.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Kᵢ) of this compound for various serotonin receptor subtypes.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for a specific 5-HT receptor subtype.

Materials:

-

Cell membranes expressing the human 5-HT receptor subtype of interest.

-

A suitable radioligand with high affinity and selectivity for the target receptor (e.g., [³H]-Ketanserin for 5-HT₂ₐ receptors).

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

96-well microplates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the cell membranes expressing the target receptor on ice. Homogenize the membranes in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

A range of concentrations of this compound (or vehicle for total binding).

-

A non-specific ligand (e.g., 10 µM unlabeled serotonin) for determining non-specific binding.

-

Radioligand at a concentration near its Kₑ.

-

Diluted cell membranes to a final protein concentration of 20-50 µ g/well .

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Calcium Mobilization Assay

This functional assay is used to determine the antagonist effect of this compound on Gq-coupled serotonin receptors (e.g., 5-HT₂ₐ, 5-HT₂C), which signal through an increase in intracellular calcium.

Objective: To determine the potency of this compound in inhibiting serotonin-induced calcium mobilization.

Materials:

-

Cells stably expressing the Gq-coupled 5-HT receptor of interest (e.g., HEK293 or CHO cells).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

-

Serotonin (agonist).

-

This compound stock solution.

-

A fluorescence plate reader with an integrated liquid handling system.

-

Black-walled, clear-bottom 96- or 384-well microplates.

Procedure:

-

Cell Plating: Seed the cells into the microplates and allow them to attach and grow to confluence.

-

Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 60 minutes at 37°C).

-

Compound Pre-incubation: Wash the cells with assay buffer to remove excess dye. Add varying concentrations of this compound (or vehicle) to the wells and incubate for a defined period (e.g., 15-30 minutes) to allow for receptor binding.

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Add a fixed concentration of serotonin (typically the EC₈₀) to all wells simultaneously using the liquid handler. Immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the peak fluorescence response for each well. Plot the peak response as a function of the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Signaling Pathways

Serotonin receptors are predominantly G-protein coupled receptors (GPCRs) that initiate a variety of downstream signaling cascades upon activation. As an antagonist, this compound is expected to block these signaling events. The 5-HT₂ family of receptors, common targets for phenothiazines, primarily couple to Gq/11 proteins.

Gq-Coupled 5-HT₂ Receptor Signaling Pathway

Activation of Gq-coupled 5-HT₂ receptors by serotonin leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response. This compound, by blocking the receptor, would prevent this cascade from occurring.

Conclusion

This compound is a phenothiazine derivative with established serotonin antagonist activity. While its specific interactions with the diverse subtypes of serotonin receptors remain to be quantitatively defined, this guide provides the necessary framework for such investigations. The detailed experimental protocols for radioligand binding and calcium mobilization assays offer a starting point for researchers to elucidate the pharmacological profile of this compound. Understanding the precise mechanism of action of this compound at a molecular level is crucial for its potential development as a therapeutic agent and as a tool for probing the complexities of the serotonergic system. Further research is warranted to populate the data gaps and fully characterize this compound as a serotonin antagonist.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Serotonin-induced hypersensitivity via inhibition of catechol O-methyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]

Dimethothiazine as a Histamine Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethothiazine is a phenothiazine (B1677639) derivative with therapeutic applications stemming from its activity as a histamine (B1213489) H1 receptor antagonist and a serotonin (B10506) receptor antagonist.[1] This technical guide provides a comprehensive overview of the available scientific information regarding this compound, with a focus on its role as a histamine antagonist. The document covers its mechanism of action, physicochemical properties, and clinical applications, particularly in the context of migraine treatment.[1] Due to the limited availability of specific quantitative binding and pharmacokinetic data for this compound in publicly accessible literature, data for the structurally related and well-characterized first-generation phenothiazine antihistamine, promethazine (B1679618), is provided for comparative context. This guide also includes detailed experimental protocols for assays relevant to the study of H1 receptor antagonists and visual representations of key pathways and workflows to support further research and development.

Introduction

This compound, also known as Dimetotiazine, is a tricyclic compound belonging to the phenothiazine class of drugs.[2] Historically, phenothiazines have been a rich source of diverse pharmacologically active agents, including antipsychotics and antihistamines.[3] this compound is recognized for its dual antagonism of histamine H1 receptors and serotonin (5-HT) receptors, which is believed to underlie its efficacy in the treatment of migraine.[1][4] As a first-generation antihistamine, it is expected to exhibit sedative properties due to its ability to cross the blood-brain barrier.[5][6] This guide aims to consolidate the existing technical information on this compound to serve as a resource for researchers and professionals in drug development.

Physicochemical Properties

This compound is an orally active compound.[7][8][9] Its fundamental chemical and physical properties are summarized in the table below. This information is critical for its formulation and delivery as a therapeutic agent.

| Property | Value | Source |

| Molecular Formula | C19H25N3O2S2 | [4] |

| Molecular Weight | 391.55 g/mol | [4] |

| CAS Number | 7456-24-8 | [4] |

| IUPAC Name | 10-(2-Dimethylaminopropyl)-N,N-dimethylphenothiazine-2-sulfonamide | [4] |

| Density | 1.235 g/cm³ | [7] |

| Boiling Point | 533.7ºC at 760 mmHg | [7] |

| Flash Point | 276.6ºC | [7] |

| LogP | 4.63550 | [7] |

Mechanism of Action: Histamine H1 Receptor Antagonism

The primary mechanism of action of this compound as an antihistamine is its competitive antagonism of the histamine H1 receptor.[1] The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq/11 family of G-proteins.[10][11] This activation initiates a signaling cascade involving phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 triggers the release of intracellular calcium (Ca2+), leading to various physiological responses, including smooth muscle contraction and increased vascular permeability.[12][13] By binding to the H1 receptor, this compound prevents histamine from binding and initiating this signaling pathway, thereby mitigating the effects of histamine release.

Quantitative Analysis of Receptor Binding and Antagonist Activity

| Compound | Receptor | Assay Type | Value | Units | Source |

| Promethazine | Histamine H1 | Radioligand Binding (Ki) | 1.4 | nM | [14] |

| Promethazine | Muscarinic ACh | Radioligand Binding (Ki) | Moderate Affinity | - | [14] |

| Promethazine | Dopamine D2 | Radioligand Binding (Ki) | Weak to Moderate Affinity | - | [14] |

| Promethazine | Serotonin 5-HT2A | Radioligand Binding (Ki) | Weak to Moderate Affinity | - | [14] |

| Promethazine | α1-adrenergic | Radioligand Binding (Ki) | Weak to Moderate Affinity | - | [14] |

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound in humans, such as bioavailability, volume of distribution, plasma protein binding, and half-life, are not well-documented in publicly available sources. However, general pharmacokinetic properties can be inferred from its classification as a phenothiazine derivative. Phenothiazines are generally well-absorbed orally, extensively metabolized in the liver (primarily by cytochrome P450 enzymes), and are highly bound to plasma proteins.[7][15]

A study on the urinary excretion of phenothiazine antihistamines identified metabolites of dimetotiazine, indicating that it undergoes metabolism and is excreted via the kidneys.[16] For comparative purposes, pharmacokinetic data for promethazine are provided below.

| Parameter | Value | Species | Source |

| Bioavailability (Oral) | 25% (due to first-pass metabolism) | Human | [14] |

| Protein Binding | 93% | Human | [14] |

| Metabolism | Hepatic (Glucuronidation and Sulfoxidation) | Human | [14] |

| Elimination Half-life | 10–19 hours | Human | [14] |

| Excretion | Renal and Biliary | Human | [14] |

Clinical Applications in Migraine

This compound is indicated for the treatment of migraine.[1] A meta-analysis of parenteral phenothiazines (chlorpromazine, prochlorperazine, and methotrimeprazine) for acute migraine demonstrated significant efficacy compared to placebo for headache relief and clinical success.[17][18] The clinical success rate for phenothiazines as a class was reported to be 78%.[17][18] While this meta-analysis did not specifically detail the efficacy of this compound, its inclusion in the phenothiazine class and its dual histamine and serotonin antagonism support its use in this indication.

Experimental Protocols

Histamine H1 Receptor Binding Assay (General Protocol)

This protocol describes a competitive radioligand binding assay to determine the binding affinity of a test compound for the histamine H1 receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing a high density of histamine H1 receptors (e.g., from CHO or HEK293 cells transfected with the H1 receptor gene) are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for all dilutions and incubations.

-

Incubation: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled H1 antagonist (e.g., [³H]mepyramine) and varying concentrations of the unlabeled test compound (e.g., this compound).

-

Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

-

Separation: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The data are analyzed to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.

Guinea Pig Ileum Contraction Assay (Ex Vivo)

This ex vivo assay is a classic pharmacological method to assess the functional antagonist activity of a compound at the H1 receptor.[7][8]

Methodology:

-

Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig and placed in oxygenated Tyrode's solution.[8] The lumen is gently flushed to remove its contents.[7]

-

Mounting: A 2-3 cm segment of the ileum is mounted in an organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated with carbogen (B8564812) (95% O2, 5% CO2).[7] One end is attached to a fixed hook, and the other to an isotonic force transducer.[7]

-

Equilibration: The tissue is allowed to equilibrate under a resting tension of approximately 1g for 30-60 minutes, with regular washes.[7]

-

Histamine Concentration-Response Curve: A cumulative concentration-response curve to histamine is generated by adding increasing concentrations of histamine to the organ bath and recording the contractile response.

-

Antagonist Incubation: The tissue is washed, and then incubated with a fixed concentration of the antagonist (this compound) for a predetermined period.

-

Second Histamine Curve: A second histamine concentration-response curve is generated in the presence of the antagonist.

-

Data Analysis: The antagonist's effect is quantified by the rightward shift of the histamine concentration-response curve. The pA2 value, a measure of the antagonist's potency, can be calculated from these shifts.

Synthesis of this compound

References

- 1. The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The clinical relevance of plasma protein binding changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Publications Archive - Metrum Research Group [metrumrg.com]

- 4. Human metabolism of phenothiazines to sulfoxides determined by a new high performance liquid chromatography--electrochemical detection method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Histamine Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 6. Binding of phenothiazine neuroleptics to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Binding of diazepam and desmethyldiazepam to plasma protein: concentration-dependence and interactions [pubmed.ncbi.nlm.nih.gov]

- 10. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Partitioning of thioridazine and mesoridazine in human blood fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New data on the metabolism of chloromethylisothiazolinone and methylisothiazolinone in human volunteers after oral dosage: excretion kinetics of a urinary mercapturic acid metabolite (“M-12”) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. clinicaltrialsinc.com [clinicaltrialsinc.com]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. go.drugbank.com [go.drugbank.com]

- 17. Dimetotiazine - Wikipedia [en.wikipedia.org]

- 18. Metabolic activation of the phenothiazine antipsychotics chlorpromazine and thioridazine to electrophilic iminoquinone species in human liver microsomes and recombinant P450s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. key pharmacokinetic parameters: Topics by Science.gov [science.gov]

- 20. Concentration-dependent plasma protein binding: Expect the unexpected - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Dopamine D2 Receptor Antagonism of Dimethothiazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Dimethothiazine and the Phenothiazine (B1677639) Class

This compound is a tricyclic compound belonging to the phenothiazine class of drugs.[1][2] Historically, phenothiazines have been a cornerstone in the treatment of psychosis, with their therapeutic effects largely attributed to their potent antagonism of the dopamine (B1211576) D2 receptor.[3] While this compound has been primarily utilized for conditions such as migraine, its structural similarity to other antipsychotic phenothiazines suggests a potential interaction with the dopamine D2 receptor.[4][5] This guide delves into the theoretical framework and experimental approaches for characterizing this potential antagonism.

Dopamine D2 Receptor Signaling Pathways

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that plays a critical role in neurotransmission. Its activation by dopamine initiates a cascade of intracellular events through two primary signaling pathways: the G-protein dependent pathway and the β-arrestin mediated pathway.

G-Protein Dependent Signaling

The D2 receptor canonically couples to the Gαi/o family of G-proteins. Upon dopamine binding, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA), a key enzyme in cellular signaling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenothiazine molecule provides the basic chemical structure for various classes of pharmacotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacological Properties of Dimethothiazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethothiazine is a phenothiazine (B1677639) derivative with a distinct pharmacological profile characterized by its potent antihistaminic and anti-serotonergic activities. Primarily utilized in the management of migraine and certain allergic conditions, its therapeutic effects are underpinned by a multi-target mechanism of action. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, pharmacokinetics, and pharmacodynamics. While specific quantitative data for this compound is limited in publicly available literature, this document consolidates the existing knowledge and supplements it with comparative data from structurally related phenothiazine compounds to provide a thorough understanding for research and drug development professionals. Detailed experimental protocols for assessing the key pharmacological activities of phenothiazine derivatives are also presented.

Introduction

This compound, a member of the phenothiazine class of drugs, is recognized for its therapeutic utility in conditions such as migraine and allergic dermatoses.[1] Its chemical structure, featuring the characteristic tricyclic phenothiazine core, is the foundation for its complex pharmacology, which involves interactions with multiple neurotransmitter systems. This guide aims to provide a detailed technical examination of this compound's pharmacological properties to support further research and development efforts.

Mechanism of Action

This compound's therapeutic effects are primarily attributed to its antagonist activity at histamine (B1213489) H1 and serotonin (B10506) (5-HT) receptors. Additionally, like other phenothiazines, it is suggested to possess dopamine (B1211576) D2 receptor blocking and anticholinergic properties.

Antihistaminic Activity

This compound is a potent histamine H1 receptor antagonist. This action is central to its use in allergic conditions, where it competitively inhibits the effects of histamine on smooth muscle, capillaries, and other tissues.

Anti-serotonergic Activity

The efficacy of this compound in migraine management is linked to its serotonin receptor antagonism, likely at the 5-HT2A receptor subtype.[2][3][4][5] This activity may contribute to the regulation of vasodilation and neurotransmission in the cranial vasculature, which are implicated in the pathophysiology of migraine.

Dopamine D2 Receptor Antagonism

As a phenothiazine derivative, this compound is expected to exhibit antagonist activity at dopamine D2 receptors. This is a characteristic feature of this drug class and is the basis for the antipsychotic effects of many phenothiazines.[6][7] The extent of D2 receptor occupancy influences both therapeutic efficacy and the potential for extrapyramidal side effects.[6][7][8][9][10]

Anticholinergic Activity

This compound may also possess anticholinergic properties, contributing to some of its side effects. This activity results from the blockade of muscarinic acetylcholine (B1216132) receptors.

Signaling Pathways

The interaction of this compound with its primary receptor targets initiates a cascade of intracellular signaling events. The following diagram illustrates the general signaling pathways associated with H1, 5-HT2A, and D2 receptor antagonism.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Serotonergic antagonist effects on trafficking of serotonin 5-HT2A receptors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Central D2-dopamine receptor occupancy in relation to antipsychotic drug effects: a double-blind PET study of schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dopamine D(2) receptor occupancy is a common mechanism underlying animal models of antipsychotics and their clinical effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 10. A PET study evaluating dopamine D2 receptor occupancy for long-acting injectable risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Dimethothiazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethothiazine, a phenothiazine (B1677639) derivative, is a compound of interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical structure and a detailed methodology for its synthesis. Key physicochemical properties are summarized, and a step-by-step experimental protocol for its preparation is presented. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis and drug development.

Chemical Structure and Properties

This compound, systematically named 10-[2-(dimethylamino)propyl]-N,N-dimethylphenothiazine-2-sulfonamide, is a tricyclic organic compound. Its core structure consists of a phenothiazine ring system, which is characterized by two benzene (B151609) rings fused to a central thiazine (B8601807) ring. A dimethylaminopropyl group is attached to the nitrogen atom of the thiazine ring at position 10, and a dimethylsulfonamide group is substituted on one of the benzene rings at position 2.

The presence of the phenothiazine core and the specific side chains contribute to its physicochemical properties and biological activity. The tertiary amine in the side chain imparts basic properties to the molecule.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 10-[2-(dimethylamino)propyl]-N,N-dimethylphenothiazine-2-sulfonamide | PubChem |

| CAS Number | 7456-24-8 | PubChem |

| Molecular Formula | C₁₉H₂₅N₃O₂S₂ | PubChem |

| Molecular Weight | 391.55 g/mol | PubChem |

| Water Solubility | Predicted: 0.0647 mg/mL | DrugBank Online[1] |

| logP | Predicted: 3.47 | DrugBank Online[1] |

| pKa (Strongest Basic) | Predicted: 8.99 | DrugBank Online[1] |

| Melting Point (HCl salt) | 214 °C (with decomposition) | LookChem |

Synthesis of this compound

The synthesis of this compound can be achieved through the alkylation of 3-dimethylsulfamoylphenthiazine with 1-dimethylamino-2-chloropropane. This reaction is typically carried out in a non-polar solvent such as xylene, with a strong base like sodium amide to facilitate the deprotonation of the phenothiazine nitrogen.

Synthesis Pathway

The overall synthetic scheme is presented below. The reaction involves the nucleophilic substitution of the chlorine atom in 1-dimethylamino-2-chloropropane by the deprotonated 3-dimethylsulfamoylphenthiazine.

References

Dimethothiazine and its Potential in Migraine Research: A Technical Guide for Drug Development Professionals

An In-depth Examination of a Phenothiazine (B1677639) Derivative for Neurological Applications

Abstract

Migraine, a debilitating neurological disorder, continues to present significant challenges in therapeutic development. This technical guide delves into the existing research on Dimethothiazine, a phenothiazine derivative, as a potential candidate for migraine prophylaxis and treatment. While specific clinical data on this compound for migraine is limited in publicly accessible literature, this paper aims to provide a comprehensive overview of its known pharmacology, preclinical evidence, and the broader context of phenothiazines in migraine management. This document is intended for researchers, scientists, and drug development professionals, offering a structured compilation of available data, experimental methodologies, and a discussion of the underlying signaling pathways.

Introduction

This compound is a phenothiazine compound that has been investigated for its therapeutic potential in various neurological conditions, including migraine.[1] Like other drugs in its class, it is known to possess antihistaminic and anti-serotonergic properties.[2] The rationale for its use in migraine stems from the established role of serotonin (B10506) and histamine (B1213489) in the pathophysiology of this complex disorder.[3] This guide synthesizes the available preclinical and clinical information on this compound and related phenothiazines to inform future research and development efforts.

Preclinical Pharmacology of this compound

The primary preclinical research on this compound focuses on its effects on the nervous system, particularly its influence on muscle spindle activity, which provides insights into its potential mechanism of action for conditions involving neuronal hyperexcitability.

In Vivo Studies in a Decerebrate Cat Model

A key study by Maxwell and Rhodes (1970) investigated the effects of intravenously administered this compound on muscle spindle activity in decerebrate cats, a model used to study muscle tone and rigidity.

| Dosage (Intravenous) | Effect on Muscle Spindle Activity |

| 1 - 4 mg/kg | Reduced discharge frequency of primary and secondary endings |

| > 4 mg/kg | Little further significant effect on discharge frequency |

-

Animal Model: Adult cats were decerebrated at the intercollicular level. This procedure involves a mid-collicular transection of the brainstem, resulting in a state of exaggerated muscle tone (decerebrate rigidity), which is useful for studying the effects of drugs on motor control pathways.

-

Surgical Preparation: The soleus muscle and its nerve supply were dissected for recording. The tendon of the soleus muscle was attached to a myograph to control and measure muscle tension.

-

Electrophysiological Recordings: Afferent nerve fibers from the muscle spindles of the soleus muscle were isolated and their electrical activity was recorded using microelectrodes.

-

Drug Administration: this compound was administered intravenously at varying doses.

-

Outcome Measures: The primary outcome was the change in the discharge frequency of muscle spindle afferents in response to static and dynamic stretching of the soleus muscle before and after drug administration.

Mechanism of Action: The Role of Phenothiazines in Migraine

Serotonin (5-HT) Receptor Antagonism

Serotonin plays a crucial role in migraine pathophysiology. While 5-HT1B/1D receptor agonists (triptans) are effective in aborting migraine attacks, antagonism of other 5-HT receptors, particularly the 5-HT2A receptor, is a known strategy for migraine prophylaxis.[4] Phenothiazines are known to interact with various 5-HT receptors.

Histamine H1 Receptor Antagonism

Histamine is another key mediator implicated in neuroinflammation and vasodilation, processes relevant to migraine. Antagonism of H1 receptors can mitigate these effects.

Potential Dopamine (B1211576) D2 Receptor Interaction

Many phenothiazine derivatives exhibit antagonist activity at dopamine D2 receptors.[5] This action is the basis for their use as antipsychotics. While the D2 receptor affinity of this compound is not established, this interaction could contribute to its overall neurological effects.

References

- 1. Dimetotiazine - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. [Mechanism of action of drugs currently used in the prevention of migraine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

Dimethothiazine in Spasticity: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the use of dimethothiazine in the treatment of spasticity, with a focus on the available clinical evidence, experimental protocols, and the underlying mechanism of action. This document is intended for researchers, scientists, and drug development professionals actively involved in the field of neuromuscular disorders.

Introduction to this compound and Spasticity

Spasticity, a debilitating motor disorder characterized by velocity-dependent increases in muscle tone, is a common consequence of upper motor neuron lesions resulting from conditions such as cerebral palsy, stroke, and spinal cord injury. Pharmacological intervention remains a cornerstone of spasticity management. This compound, a phenothiazine (B1677639) derivative, has been investigated for its potential to alleviate spasticity. This guide synthesizes the key findings from pivotal studies to provide a comprehensive technical overview.

Clinical Studies on this compound for Spasticity

The clinical investigation of this compound for spasticity has been limited, with key studies conducted in the 1970s. These trials, while small by modern standards, provide the foundational evidence for its potential efficacy.

Quantitative Data Summary

The following tables summarize the quantitative data extracted from two key clinical trials investigating this compound in patients with spasticity.

Table 1: Double-Blind Crossover Trial of a Phenothiazine Derivative in Spasticity (Burke et al., 1975)[1]

| Parameter | Value |

| Drug | (+/-)-10-(3-dimethylamino-2-methylpropyl)-2-valeroylphenothiazine |

| Dosage | 40 mg daily[1] |

| Study Design | Double-blind crossover trial[1] |

| Patient Population | 9 patients (8 with cerebral spasticity, 1 with spinal spasticity)[1] |

| Primary Outcome | Reduction in spasticity |

| Key Finding | Small but significant reduction in spasticity[1] |

| Adverse Effects | Few reported side-effects[1] |

Table 2: this compound in the Treatment of Childhood Cerebral Palsy (Griffiths & Bowie, 1973)[2]

| Parameter | Value |

| Drug | This compound[2] |

| Study Design | Controlled clinical trial[2] |

| Patient Population | Children with cerebral palsy[2] |

| Primary Outcomes | Effects on muscle tonus and motor skills[2] |

| Key Finding | Data on efficacy not available in the abstract |

| Adverse Effects | Photosensitivity and seizures were noted as potential adverse effects of phenothiazines in this context[2] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The methodologies from the key studies on this compound are outlined below.

Burke et al. (1975): A Phenothiazine Derivative in Spasticity

-

Patient Selection: The study included nine patients, eight with spasticity of cerebral origin and one with spasticity of spinal origin.[1]

-

Study Design: A double-blind, crossover design was employed. Patients were randomly assigned to receive either the active drug (40 mg daily) or a placebo for a set period, followed by a washout period and then crossover to the other treatment arm.[1]

-

Assessment Methods:

-

Clinical Assessment: A clinical scoring system was likely used to assess changes in muscle tone, reflex excitability, and functional capacity. The specifics of this scale are not detailed in the available abstract.

-

Electromyographic (EMG) Assessment: Electromyography was used as an objective measure of spasticity. The protocol for the EMG assessment is not specified in the abstract but would have likely involved measuring the amplitude and duration of muscle responses to passive stretch or electrical stimulation of peripheral nerves.[1]

-

Griffiths & Bowie (1973): this compound in Childhood Cerebral Palsy

-

Patient Selection: The study population consisted of children with cerebral palsy.[2]

-

Study Design: A controlled clinical trial was conducted, implying a comparison group (likely receiving a placebo or standard care).[2]

-

Assessment Methods:

-

Muscle Tonus Assessment: Methods to evaluate changes in muscle tone were employed.[2]

-

Motor Skills Evaluation: The study assessed the impact of this compound on the motor skills of the participants.[2]

-

Safety Monitoring: Liver function tests were conducted to monitor for potential adverse effects.[2]

-

Mechanism of Action: A Focus on the Fusimotor System

Phenothiazines, including this compound, are believed to exert their anti-spasticity effects by modulating the activity of the fusimotor system. This system, comprised of gamma (γ) motor neurons, regulates the sensitivity of muscle spindles, the sensory receptors within muscles that detect changes in muscle length.

Descending Control of Fusimotor Neurons

The activity of fusimotor neurons is controlled by descending pathways originating in the brainstem, primarily the reticular formation. The reticulospinal tracts, both pontine (medial) and medullary (lateral), project to the spinal cord and synapse with, among others, gamma motor neurons.

-

Pontine (Medial) Reticulospinal Tract: Generally exerts a facilitatory effect on extensor muscles.

-

Medullary (Lateral) Reticulospinal Tract: Tends to have an inhibitory effect on extensor muscles.

An imbalance in the activity of these pathways can lead to the hyper-excitability of alpha motor neurons, a key feature of spasticity.

Proposed Signaling Pathway of this compound Action

The prevailing hypothesis is that phenothiazines act as antagonists at dopamine (B1211576) D2 receptors, which are present in the brainstem reticular formation. By blocking D2 receptors, this compound may modulate the output of the reticulospinal tracts, leading to a reduction in the excitatory drive to fusimotor neurons. This, in turn, would decrease the sensitivity of muscle spindles to stretch, ultimately reducing the hyperexcitability of the stretch reflex arc and alleviating spasticity.

Experimental Workflow for Investigating Fusimotor Activity

To further elucidate the mechanism of action of this compound, a robust experimental workflow is required.

Conclusion and Future Directions

The available evidence suggests that this compound may offer a modest benefit in the management of spasticity, likely through its action on the fusimotor system within the brainstem. However, the existing clinical data is limited by small sample sizes and the age of the studies.

Future research should focus on:

-

Larger, well-controlled clinical trials to definitively establish the efficacy and safety of this compound in diverse patient populations with spasticity.

-

Detailed preclinical studies using modern electrophysiological and neuroimaging techniques to further elucidate the precise molecular targets and signaling pathways involved in the action of this compound.

-

Pharmacokinetic and pharmacodynamic studies to optimize dosing regimens and explore potential drug interactions.

A renewed investigation into this compound and related phenothiazine derivatives, guided by the principles of modern drug development, may yet unlock their full therapeutic potential in the challenging field of spasticity management.

References

Unveiling the Antipsychotic Potential of Dimethothiazine: A Technical Guide for Drug Development Professionals

Introduction

Dimethothiazine, a phenothiazine (B1677639) derivative, has been historically recognized for its antihistaminic and anti-serotonergic properties.[1][2][3] As a member of the phenothiazine class of compounds, which forms the cornerstone of first-generation antipsychotics, this compound holds therapeutic potential in the management of psychotic disorders such as schizophrenia.[4] This technical guide provides an in-depth exploration of the core pharmacology, experimental evaluation, and underlying signaling pathways relevant to assessing the antipsychotic capabilities of this compound. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel antipsychotic agents.

Core Pharmacological Profile: A Comparative Perspective

While specific quantitative receptor binding data for this compound is not extensively available in the public domain, its classification as a phenothiazine provides a strong basis for its predicted pharmacological profile. Phenothiazine antipsychotics exert their therapeutic effects primarily through the antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain.[5] Additionally, many phenothiazines exhibit varying affinities for other receptors, including serotonin (B10506) (5-HT) and histamine (B1213489) (H) receptors, which contribute to their overall efficacy and side-effect profiles.[5][6]

To contextualize the potential of this compound, the following table summarizes the receptor binding affinities (Ki, nM) of several well-characterized phenothiazine antipsychotics at key receptors implicated in the pathophysiology and treatment of psychosis. A lower Ki value indicates a higher binding affinity.

| Compound | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) | Histamine H1 (Ki, nM) | Muscarinic M1 (Ki, nM) | Alpha-1 Adrenergic (Ki, nM) |

| Chlorpromazine | 1.0 - 10 | 0.5 - 5 | 0.1 - 1 | 10 - 100 | 1 - 10 |

| Fluphenazine | 0.1 - 1 | 1 - 10 | 1 - 10 | >1000 | 1 - 10 |

| Perphenazine | 0.1 - 1 | 1 - 10 | 1 - 10 | 100 - 1000 | 1 - 10 |

| Thioridazine | 1 - 10 | 1 - 10 | 1 - 10 | 1 - 10 | 1 - 10 |

| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |

Note: The Ki values are approximate ranges compiled from various sources and are intended for comparative purposes.

Based on its structural class, this compound is hypothesized to exhibit potent antagonism at dopamine D2 receptors, a key characteristic for antipsychotic efficacy. Its known anti-serotonergic and antihistaminic activities suggest significant affinity for 5-HT and histamine receptors, respectively.[1][2][3]

Experimental Protocols for Assessing Antipsychotic Potential

A thorough evaluation of the antipsychotic potential of this compound necessitates a series of in vitro and in vivo experiments. The following protocols outline the standard methodologies employed in the field.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for key neurotransmitter receptors.

Protocol: Radioligand Binding Assay for Dopamine D2 Receptor

-

Membrane Preparation:

-

Homogenize rat striatal tissue or membranes from cells stably expressing the human dopamine D2 receptor in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

-

Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step.

-

The final pellet is resuspended in assay buffer to a protein concentration of 100-200 µg/mL.

-

-

Binding Reaction:

-

In a 96-well plate, combine the membrane preparation, a specific radioligand for the D2 receptor (e.g., [³H]-Spiperone or [³H]-Raclopride) at a concentration near its Kd, and varying concentrations of this compound (or a reference compound).

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-labeled D2 antagonist (e.g., haloperidol).

-

Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This protocol can be adapted for other receptors, such as the Serotonin 5-HT2A receptor (using [³H]-Ketanserin as the radioligand) and the Histamine H1 receptor (using [³H]-Pyrilamine as the radioligand).

Preclinical Animal Models of Psychosis

Objective: To evaluate the in vivo efficacy of this compound in animal models that mimic certain aspects of psychosis.

Protocol: Amphetamine-Induced Hyperlocomotion in Rodents

-

Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals should be habituated to the testing environment.

-

Apparatus: Open-field arenas equipped with automated photobeam systems to track locomotor activity (e.g., distance traveled, rearing frequency).

-

Procedure:

-

Administer this compound (at various doses) or vehicle intraperitoneally (i.p.) to different groups of animals.

-

After a predetermined pretreatment time (e.g., 30-60 minutes), administer a psychostimulant such as d-amphetamine (e.g., 1-2 mg/kg, i.p.) to induce hyperlocomotion.

-

Immediately place the animals in the open-field arenas and record locomotor activity for 60-120 minutes.

-

-

Data Analysis:

-

Analyze the locomotor activity data in time bins (e.g., 5-minute intervals).

-

Compare the total distance traveled and other locomotor parameters between the vehicle-treated, amphetamine-only, and this compound + amphetamine groups.

-

A significant reduction in amphetamine-induced hyperlocomotion by this compound is indicative of antipsychotic-like activity.

-

Protocol: Prepulse Inhibition (PPI) of the Acoustic Startle Response

-

Animals: Male Wistar rats or various mouse strains are suitable.

-

Apparatus: Startle response systems consisting of a sound-attenuating chamber, a loudspeaker to deliver acoustic stimuli, and a sensor to measure the whole-body startle response.

-

Procedure:

-

Administer this compound or vehicle to the animals.

-

After the pretreatment period, place each animal in the startle chamber for a 5-10 minute acclimation period with background noise.

-

The test session consists of a series of trials:

-

Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.

-

Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (prepulse, e.g., 75-85 dB) is presented 30-120 milliseconds before the strong pulse.

-

No-stimulus trials: Only background noise is present.

-

-

The different trial types are presented in a pseudorandom order.

-

-

Data Analysis:

-

Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [ (startle amplitude on prepulse-pulse trials) / (startle amplitude on pulse-alone trials) ] * 100.

-

Compare the %PPI between the different treatment groups.

-

A reversal of a deficit in PPI (which can be induced by psychotomimetic drugs like phencyclidine or by developmental models of schizophrenia) by this compound would suggest antipsychotic potential.

-

In Vivo Electrophysiology

Objective: To investigate the effects of this compound on the firing activity of dopamine neurons in the ventral tegmental area (VTA).

Protocol: Single-Unit Extracellular Recordings in Anesthetized Rats

-

Animal Preparation:

-

Anesthetize a male Sprague-Dawley rat with a suitable anesthetic (e.g., chloral (B1216628) hydrate (B1144303) or urethane).

-

Place the animal in a stereotaxic frame.

-

Expose the skull and drill a small hole over the VTA.

-

-

Recording:

-

Lower a glass microelectrode into the VTA.

-

Identify dopamine neurons based on their characteristic electrophysiological properties (e.g., slow, irregular firing rate; long-duration action potentials; burst firing).

-

Record the baseline firing rate of an identified dopamine neuron for a stable period (e.g., 10-15 minutes).

-

-

Drug Administration:

-

Administer this compound intravenously (i.v.) or intraperitoneally (i.p.) at ascending doses.

-

Continuously record the firing rate of the neuron.

-

-

Data Analysis:

-

Analyze the change in the firing rate and pattern of the dopamine neuron following the administration of this compound.

-

Typical antipsychotics are known to increase the firing rate and bursting activity of VTA dopamine neurons due to the blockade of autoreceptors. A similar effect with this compound would support a dopamine D2 receptor antagonist mechanism of action.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways implicated in psychosis and the workflows for evaluating the antipsychotic potential of a compound like this compound.

Caption: Dopamine D2 Receptor Signaling Pathway and the Antagonistic Action of this compound.

Caption: A streamlined workflow for the preclinical evaluation of a potential antipsychotic agent like this compound.

Conclusion

This compound, as a phenothiazine derivative, presents a compelling case for investigation as a potential antipsychotic agent. Its established antihistaminic and anti-serotonergic activities, coupled with the high probability of dopamine D2 receptor antagonism, align with the pharmacological profiles of clinically effective first-generation antipsychotics.[1][2][3][5] The lack of specific quantitative binding data for this compound highlights a critical knowledge gap that can be addressed through the rigorous application of the experimental protocols detailed in this guide. The systematic evaluation of its receptor binding affinities, in vivo efficacy in established animal models of psychosis, and its effects on dopamine neuron activity will be instrumental in fully elucidating its therapeutic potential for the treatment of schizophrenia and other psychotic disorders. Further research into this compound is warranted to determine its place within the armamentarium of antipsychotic medications.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. 10-(2-(Dimethylamino)propyl)-N,N-dimethyl-10H-phenothiazine-2-sulfonamide | C19H25N3O2S2 | CID 3089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The story of antipsychotics: Past and present - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. biorxiv.org [biorxiv.org]

Dimethothiazine's Attenuation of Fusimotor Activity: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacological effects of Dimethothiazine on the fusimotor system. Primarily targeting researchers, scientists, and professionals in drug development, this document synthesizes key findings on this compound's mechanism of action, presents quantitative data from pivotal studies, and outlines the detailed experimental protocols used to elicit these findings.

Core Findings: Reduction of Fusimotor Neuron Activity

This compound, a phenothiazine (B1677639) derivative with anti-histamine and anti-serotonin (5-HT) properties, has been demonstrated to significantly reduce fusimotor activity.[1][2][3] This effect is characterized by a decrease in the discharge frequency of both primary and secondary muscle spindle endings, ultimately reducing the sensitivity of the muscle spindle to stretch.[1][3] The primary mechanism appears to be a supraspinal action that diminishes the facilitatory influence of the brainstem on gamma (γ) motor neurons, rather than a direct effect on the muscle spindles themselves.[4]

Studies on decerebrate cats have shown that this compound effectively reduces decerebrate rigidity by suppressing the heightened fusimotor drive characteristic of this state.[3][5] The drug appears to impact both static and dynamic fusimotor fibers, leading to a comprehensive reduction in muscle spindle afferent activity.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the seminal study by Maxwell and Rhodes (1970) on the effects of this compound in the decerebrate cat model.

Table 1: Effect of this compound on the Discharge Frequency of Muscle Spindle Endings

| Dosage (mg/kg, i.v.) | Reduction in Discharge Frequency of Primary Endings | Reduction in Discharge Frequency of Secondary Endings |

| 1 - 4 | Significant Reduction | Significant Reduction |

| > 4 | Little further significant effect | Little further significant effect |

Data sourced from Maxwell and Rhodes (1970).[4]

Table 2: Effect of this compound on the Dynamic Index of Muscle Spindle Primary Endings

| Dosage (mg/kg, i.v.) | Mean Dynamic Index (impulses/sec) | Standard Error |

| 0 (Control) | ~100 | - |

| 1 | ~85 | - |

| 2 | ~70 | - |

| 4 | ~60 | - |

| 8 | ~55 | - |

Values are approximate, based on graphical data from Maxwell and Rhodes (1970). The dynamic index is a measure of the dynamic sensitivity of the muscle spindle primary ending.[4]

Experimental Protocols

The foundational research on this compound's effect on fusimotor activity was conducted on decerebrate cats. The following is a detailed description of the experimental methodology employed by Maxwell and Rhodes (1970).

Animal Preparation

-

Animal Model: Adult cats were used for the experiments.

-

Decerebration: An intercollicular decerebration was performed. This procedure involves the transection of the brainstem between the superior and inferior colliculi, resulting in a state of extensor rigidity due to the removal of inhibitory supraspinal influences on the spinal motor centers.

-

Surgical Procedures:

-

Laminectomy was performed to expose the lumbar and sacral segments of the spinal cord (L6 to S2).

-

The dorsal roots of L6, L7, S1, and S2 on the experimental side were cut to deafferent the hindlimb muscles, allowing for the recording of fusimotor-driven spindle activity without contamination from reflex activation.

-

In some preparations, the ventral roots (L6 to S2) were also cut to create a de-efferented preparation to study the direct effects of the drug on the muscle spindle.

-

The soleus muscle and its nerve were dissected free for controlled stretching and recording. The tendon of the soleus muscle was attached to a mechanical puller.

-

The animal was placed in a rigid frame to ensure stability during the experiment.

-

Recording of Muscle Spindle Activity

-

Recording Site: Action potentials from single afferent nerve fibers from the soleus muscle spindles were recorded.

-

Technique: Thin filaments were dissected from the L7 dorsal root and placed on platinum recording electrodes. This technique, known as microneurography, allows for the isolation and recording of the activity of individual nerve fibers.

-

Fiber Identification: Primary and secondary spindle endings were identified based on their conduction velocity and response to muscle stretch.

Controlled Muscle Stretch

-

Apparatus: A mechanical puller was used to apply controlled ramp-and-hold stretches to the soleus muscle.

-

Stretch Parameters: The muscle was typically stretched by a defined length (e.g., 5 mm) at a constant velocity. The stretch was maintained for a set duration before returning to the initial length.

-

Data Acquisition: The frequency of the afferent discharge was measured before, during, and after the stretch.

Drug Administration

-

Route of Administration: this compound was administered intravenously (i.v.).

-

Dosage: A range of doses, typically from 1 to 16 mg/kg, were administered to establish a dose-response relationship.

-

Data Analysis: The discharge frequency and dynamic index were calculated before and after the administration of this compound to quantify its effects.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action and the experimental workflow.

References

- 1. The effects of this compound on muscle spindle activity in the decerebrate cat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antagonism of 5-HT2 receptors attenuates self-sustained firing of human motor units - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scispace.com [scispace.com]

- 5. A comparison of the actions of some drugs on decerebrate rigidity, muscle spindle activity and α-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Profile of Dimethothiazine: A Technical Guide for Researchers

An In-Depth Examination of the In Vitro Pharmacology of the Phenothiazine (B1677639) Derivative, Dimethothiazine, for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound, also known as Dimetotiazine or Fonazine, is a phenothiazine derivative with a range of pharmacological activities. Primarily recognized for its antihistaminic, anti-serotonergic, and dopamine (B1211576) D2 receptor antagonistic properties, this compound has been investigated for its potential therapeutic applications. This technical guide provides a comprehensive overview of the available in vitro data on this compound, focusing on its mechanism of action, effects on cellular signaling pathways, and detailed experimental protocols relevant to its study.

Core Pharmacological Activities: In Vitro Data

This compound's in vitro activity is centered on its interaction with several key receptor systems. While extensive quantitative data for this compound is not abundant in recent literature, its classification as a phenothiazine antihistamine provides a framework for understanding its cellular effects.

| Target Receptor/Process | Pharmacological Action | In Vitro Observations |

| Histamine (B1213489) H1 Receptor | Antagonist | Phenothiazines as a class are known to be potent antagonists of the H1 receptor. This action is responsible for their antihistaminic effects.[1] |

| Serotonin (5-HT) Receptors | Antagonist | This compound is recognized as a 5-HT receptor antagonist.[2][3] |

| Dopamine D2 Receptor | Antagonist | As a phenothiazine derivative, this compound exhibits antagonistic activity at dopamine D2 receptors, contributing to its antipsychotic potential. |

| Mas-related G-protein-coupled Receptor Member X2 (MRGPRX2) | Agonist | Studies on phenothiazine antipsychotics have shown they can activate MRGPRX2, leading to mast cell degranulation and histamine release.[1] |

Signaling Pathways and Mechanisms of Action

The multifaceted nature of this compound's interactions with various receptors results in the modulation of several intracellular signaling cascades.

Histamine H1 Receptor Antagonism and Calcium Mobilization

As an antagonist of the histamine H1 receptor, this compound blocks the downstream signaling cascade initiated by histamine binding. This typically involves the inhibition of Gq/11 protein activation, which in turn prevents the activation of phospholipase C (PLC). The subsequent reduction in inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) production leads to a decrease in intracellular calcium mobilization from the endoplasmic reticulum.

MRGPRX2-Mediated Mast Cell Degranulation

Interestingly, while acting as an H1 receptor antagonist, phenothiazines can also directly induce histamine release through the activation of MRGPRX2 on mast cells.[1] This dual activity is a key characteristic of this drug class. Activation of MRGPRX2, a G-protein coupled receptor, initiates a signaling cascade that leads to mast cell degranulation and the release of histamine and other inflammatory mediators. This process also involves an increase in intracellular calcium.

Experimental Protocols

The following are generalized protocols for key in vitro assays relevant to the study of this compound. These should be adapted and optimized for specific experimental conditions.

Histamine H1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the histamine H1 receptor.

1. Materials:

-

Cell Membranes: Membranes from cells expressing the human histamine H1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [³H]-Pyrilamine (a selective H1 antagonist).

-

Non-specific Binding Control: Mepyramine (a non-radiolabeled H1 antagonist) at a high concentration.

-

Test Compound: this compound in a range of concentrations.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail and Scintillation Counter .

-

Glass Fiber Filters and Filtration Apparatus .

2. Procedure:

-

Prepare dilutions of this compound in assay buffer.

-

In a 96-well plate, combine the cell membranes, [³H]-Pyrilamine (at a concentration close to its Kd), and either assay buffer (for total binding), mepyramine (for non-specific binding), or this compound at various concentrations.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.

1. Materials:

-

Cell Line: RBL-2H3 cells (rat basophilic leukemia cell line).

-

Cell Culture Medium: Eagle's Minimum Essential Medium (MEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Sensitizing Agent: Anti-DNP IgE.

-

Antigen: DNP-HSA.

-

Test Compound: this compound.

-

Lysis Buffer: Triton X-100 solution.

-

Substrate Solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in citrate (B86180) buffer.

-

Stop Solution: Sodium carbonate/bicarbonate buffer.

-

96-well plates and a microplate reader .

2. Procedure:

-